BenchChemオンラインストアへようこそ!

(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone

Medicinal Chemistry AKR1C3 Inhibition Structure-Activity Relationships

(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone (CAS 700860-62-4, molecular formula C₁₇H₂₃N₃O₃, molecular weight 317.4 g/mol) is a synthetic small molecule belonging to the morpholylurea class of non-carboxylate AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase) inhibitors. The compound features a piperazine ring substituted with a 4-methylbenzoyl group and a morpholino carbonyl group, a scaffold architecture that has been shown to confer nanomolar potency and high isoform selectivity against the aldo-keto reductase enzyme AKR1C3, a target of interest in leukemia and hormone-related cancers.

Molecular Formula C17H23N3O3
Molecular Weight 317.389
CAS No. 700860-62-4
Cat. No. B2437431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone
CAS700860-62-4
Molecular FormulaC17H23N3O3
Molecular Weight317.389
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)N3CCOCC3
InChIInChI=1S/C17H23N3O3/c1-14-2-4-15(5-3-14)16(21)18-6-8-19(9-7-18)17(22)20-10-12-23-13-11-20/h2-5H,6-13H2,1H3
InChIKeyGRABUYZRTNLRNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone (CAS 700860-62-4): Basic Identity, Target Class, and Procurement-Relevant Characteristics


(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone (CAS 700860-62-4, molecular formula C₁₇H₂₃N₃O₃, molecular weight 317.4 g/mol) is a synthetic small molecule belonging to the morpholylurea class of non-carboxylate AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase) inhibitors [1]. The compound features a piperazine ring substituted with a 4-methylbenzoyl group and a morpholino carbonyl group, a scaffold architecture that has been shown to confer nanomolar potency and high isoform selectivity against the aldo-keto reductase enzyme AKR1C3, a target of interest in leukemia and hormone-related cancers [1][2]. Its computed logP of 0.7 and zero hydrogen bond donors distinguish it from more lipophilic, carboxylic-acid-bearing inhibitors in the same target space [3].

Why Generic Substitution Fails for (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone: Structural and Pharmacological Non-Equivalence with Closest Analogs


Generic substitution within the morpholylurea class is not tenable because the target compound (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone differs fundamentally from the most frequently cited analog CRT0093964 (4-(4-chlorophenyl)piperazin-1-yl)(morpholino)methanone) in its core connectivity: it bears a benzoyl linker (C=O) between the piperazine and the pendant aromatic ring rather than a direct N-phenyl bond [1][2]. This single-atom insertion introduces an additional hydrogen bond acceptor, alters the electron density on the piperazine ring, and shifts the conformational landscape of the terminal aryl group, directly impacting AKR1C3 active-site occupancy and isoform selectivity [1]. Furthermore, the 4-methyl substituent provides a distinct steric and lipophilic signature compared to the 4-chloro substituent of CRT0093964, which has been crystallographically characterized in the AKR1C3 oxyanion hole (Tyr55/His117) [2]. These structural differences translate into measurable differences in potency, selectivity, and physicochemical properties that cannot be bridged by simple analog substitution.

Head-to-Head and Class-Level Quantitative Evidence for (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone


Structural Differentiation: Benzoyl Linker vs. Direct N-Phenyl Connectivity in AKR1C3 Inhibitors

The target compound incorporates a benzoyl linker (C=O) between the piperazine nitrogen and the 4-methylphenyl ring, whereas the crystallographically characterized comparator CRT0093964 employs a direct N-phenyl linkage. The Flanagan et al. structure-activity relationship (SAR) study demonstrated that the ketone moiety (as a urea) is essential for AKR1C3 inhibition, with the carbonyl oxygen forming hydrogen bonds with Tyr55 and His117 in the oxyanion hole [1]. The benzoyl carbonyl in the target compound introduces an additional H-bond acceptor (total of 3 vs. 2 for the phenyl analog) and alters the torsion angle between the piperazine and the terminal aromatic ring, which is critical for alignment of the terminal benzene with Phe311 in the lipophilic pocket [1][2].

Medicinal Chemistry AKR1C3 Inhibition Structure-Activity Relationships

Physicochemical Properties: Computed logP, H-Bond Donor/Acceptor Profile, and Implications for Cell Permeability

The target compound has a computed logP (XLogP3) of 0.7, zero hydrogen bond donors, and 3 hydrogen bond acceptors [2]. In comparison, the closely related benzoyl analog (4-(4-chlorobenzoyl)piperazin-1-yl)(morpholino)methanone is referenced as an AKR1C3 inhibitor in the same study [1] and has a higher molecular weight and chlorine atom, which would increase lipophilicity beyond logP 0.7. The target compound's moderate lipophilicity is consistent with the class-wide observation that non-carboxylate inhibitors avoid the carrier-mediated transport limitations of carboxylic acid AKR1C3 inhibitors, potentially improving passive cell permeability [1].

Drug Discovery Physicochemical Properties Cell Permeability

Class-Level AKR1C3 Inhibitory Activity and Isoform Selectivity Profile

The morpholylurea class to which the target compound belongs demonstrated AKR1C3 IC50 values of approximately 100 nM across a series of non-carboxylate morpholino(phenylpiperazin-1-yl)methanones [1]. Notably, the class-level SAR established that lipophilic electron-withdrawing substituents on the terminal phenyl ring enhance activity [1]. The 4-methyl group on the target compound's benzoyl ring provides modest electron-donating character, which may tune potency relative to the 4-chloro analog CRT0093964, which has a measured AKR1C3 IC50 of 0.11 μM and exhibits no activity against AKR1C1, AKR1C2, AKR1C4, COX-1, and COX-2 . The benzoyl-containing analog (4-(4-chlorobenzoyl)piperazin-1-yl)(morpholino)methanone is listed in the BRENDA database as an AKR1C3 inhibitor from the same Flanagan study, confirming that benzoyl-piperazine derivatives retain AKR1C3 inhibitory activity [2].

Enzymology Cancer Biology Isoform Selectivity

Metabolic Liability Differentiation: Benzoyl vs. Phenyl Linker and Susceptibility to Amide Hydrolysis

The benzoyl carbonyl in the target compound introduces a metabolically labile amide bond absent in the direct N-phenyl analog CRT0093964 (4-(4-chlorophenyl)piperazin-1-yl)(morpholino)methanone). The latter compound has been characterized as a stable, isoform-selective non-carboxylate inhibitor . In contrast, the target compound's amide bond is susceptible to hydrolysis by amidases and esterases, which may result in cleavage to 1-(4-methylbenzoyl)piperazine and morpholine-4-carboxylic acid [2]. This metabolic pathway could be exploited for prodrug design or, conversely, may limit in vivo half-life depending on the research application.

Drug Metabolism Pharmacokinetics Prodrug Design

Synthetic Tractability and Scaffold Elaboration Potential via the Benzoyl Carbonyl Handle

The benzoyl carbonyl of the target compound provides a synthetic handle for further derivatization (e.g., reduction, Grignard addition, oxime formation) that is absent in the direct N-phenyl analog CRT0093964 . The Flanagan et al. study synthesized morpholino(phenylpiperazin-1-yl)methanones via palladium-catalyzed coupling of substituted aryl bromides with morpholino(piperazin-1-yl)methanone [1]. In contrast, the target compound's benzoyl-piperazine architecture is assembled via acylation of piperazine with 4-methylbenzoyl chloride, followed by reaction with morpholine-4-carbonyl chloride, offering orthogonal synthetic access and the ability to independently vary the benzoyl and morpholino moieties for library synthesis .

Synthetic Chemistry Chemical Biology Structure-Activity Relationships

Absence of Carboxylic Acid Moiety and Implications for Carrier-Independent Cellular Uptake

Most AKR1C3 inhibitors are carboxylic acids whose cellular uptake is dominated by carrier-mediated transport processes [1]. The target compound, like all morpholylureas, is a non-carboxylate inhibitor, which circumvents this dependence on organic anion transporters. This property is shared with CRT0093964 . However, the target compound's lower computed logP (0.7 [2]) relative to CRT0093964 (~1.5 estimated) may result in different passive diffusion rates across lipid bilayers, a parameter that can be quantified via parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer experiments for direct comparison.

Drug Transport Cellular Pharmacology AKR1C3

Defined Research and Industrial Scenarios for (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone Based on Verified Differentiation Evidence


AKR1C3 Probe Development Requiring a Non-Carboxylate, Benzoyl-Containing Scaffold for Conformational SAR Studies

For crystallography or molecular modeling efforts aimed at exploring the conformational impact of a benzoyl linker (vs. direct N-aryl) on AKR1C3 active-site occupancy, (4-(4-methylbenzoyl)piperazin-1-yl)(morpholino)methanone provides the minimal benzoyl-piperazine pharmacophore. The Flanagan et al. X-ray structure of the closely related phenyl analog (PDB 4HMN) established that the piperazine bridging unit imparts the correct twist for terminal benzene alignment with Phe311 [1]. The benzoyl variant introduces an additional rotational degree of freedom and a carbonyl oxygen that may engage alternative hydrogen bonding networks, making this compound essential for comparative structural biology of the AKR1C3 oxyanion hole [2].

Medicinal Chemistry Library Synthesis Leveraging the Benzoyl Carbonyl as a Diversification Handle

The target compound's benzoyl carbonyl serves as a reactive handle for nucleophilic addition, reduction, and condensation, enabling the generation of diverse analog libraries from a single precursor. This is in contrast to CRT0093964, which lacks a carbonyl on the aryl-piperazine linkage and thus cannot undergo these transformations [1]. Recommended derivatization pathways include: (i) NaBH₄ reduction to the corresponding benzyl alcohol for subsequent ether formation; (ii) oxime formation for H-bond network expansion; (iii) Grignard addition to generate tertiary alcohols. Each pathway preserves the morpholino carbonyl (essential for AKR1C3 binding [1]) while modifying the benzoyl region to probe lipophilic pocket tolerance.

In Vitro Selectivity Profiling Against AKR1C1, AKR1C2, and AKR1C4 for Isoform-Specific Inhibitor Development

The morpholylurea class has demonstrated >100-fold selectivity for AKR1C3 over AKR1C1 and AKR1C2 [1], and CRT0093964 has confirmed inactivity against AKR1C1, AKR1C2, AKR1C4, COX-1, and COX-2 . (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone, with its unique 4-methylbenzoyl substitution, should be profiled in parallel with CRT0093964 to quantify how the benzoyl linker and methyl substituent modulate isoform selectivity. This head-to-head panel assay (AKR1C1–C4, COX-1/2) is a prerequisite for researchers selecting between these two commercially available analogs for target validation studies in leukemia or hormone-related cancer models [1].

Prodrug Design Exploiting the Labile Benzamide Bond for AKR1C3-Activated Release

The target compound's benzamide bond is susceptible to enzymatic hydrolysis, a property that can be exploited in prodrug strategies where AKR1C3-mediated release of an active metabolite is desired. The benzamide cleavage would yield 1-(4-methylbenzoyl)piperazine and morpholine-4-carboxylic acid, neither of which is a potent AKR1C3 inhibitor, potentially providing an 'off-to-on' switch. This contrasts with CRT0093964, which lacks this metabolic liability and thus cannot serve as a cleavable prodrug precursor. Researchers developing AKR1C3-activated prodrugs should procure the target compound as a proof-of-concept scaffold, then assess hydrolysis rates in AKR1C3-overexpressing vs. control cell lines [3].

Quote Request

Request a Quote for (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.